Product packaging for 1-(1H-imidazol-5-yl)pentan-1-one(Cat. No.:CAS No. 69393-15-3)

1-(1H-imidazol-5-yl)pentan-1-one

Cat. No.: B13619115
CAS No.: 69393-15-3
M. Wt: 152.19 g/mol
InChI Key: CJOFPRAZWGYALB-UHFFFAOYSA-N
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Description

Structural Significance within the Imidazole (B134444) and Ketone Compound Classes

1-(1H-imidazol-5-yl)pentan-1-one is characterized by a five-membered imidazole ring linked to a five-carbon ketone chain. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which imparts a unique set of properties. researchgate.netchemijournal.com It is amphoteric, meaning it can act as both a weak acid and a weak base. chemijournal.comnih.gov This dual nature, along with its electron-rich character and ability to form hydrogen bonds, allows imidazole derivatives to readily interact with various biological enzymes and receptors. nih.gov Consequently, the imidazole moiety is a "privileged structure" found in numerous biologically active molecules, including the essential amino acid histidine, purines in nucleic acids, and many clinical drugs. nih.govnih.govsemanticscholar.orgpharmaguideline.com

The pentan-1-one group, a ketone, attached to the C-5 position of the imidazole ring, adds another layer of chemical reactivity. The carbonyl group (C=O) is a key functional group in organic synthesis, susceptible to nucleophilic attack and serving as a precursor for a wide array of chemical transformations. The presence of both the imidazole and ketone functionalities in one molecule creates a scaffold that can be readily modified to generate more complex and diverse chemical entities.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC8H12N2O nih.gov
Molecular Weight152.19 g/mol nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Topological Polar Surface Area45.9 Ų nih.gov

Position of this compound in Heterocyclic Organic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, with N-heterocycles being the most common structural skeletons in FDA-approved drugs. frontiersin.orgnih.gov this compound sits at the intersection of imidazole and ketone chemistry, making it a valuable intermediate in the synthesis of more elaborate molecules.

Substituted imidazoles are a class of small organic molecules with broad applications, ranging from materials science to therapeutic agents. nih.gov The ability to synthesize diversely substituted imidazoles is a key goal for organic chemists. Compounds like this compound, which already possess a functionalized side chain, are important starting points. They serve as platforms for creating libraries of related compounds, which can then be screened for biological activity. For instance, imidazole-ketone structures are precursors in the synthesis of kinase inhibitors, a critical class of drugs used in cancer therapy. nih.govacs.org

Overview of Academic Research Trajectories for Imidazole-Substituted Ketones

Research into imidazole-substituted ketones has followed several key trajectories, primarily focused on developing efficient and versatile synthetic methods. The goal is often to create modular approaches that allow for the easy variation of substituents on both the imidazole ring and the ketone side chain. acs.org

Recent advancements have emphasized one-pot synthesis procedures, which are more efficient and generate less waste. nih.govacs.orgrsc.org For example, a modular approach has been developed for 2,4(5)-disubstituted imidazoles based on the oxidation of ketones, followed by a condensation reaction with aldehydes. nih.govnih.govacs.org This method avoids the isolation of unstable intermediates and starts from readily available materials. acs.org Other notable synthetic strategies include:

Metal-catalyzed reactions: Various metal catalysts, including copper and ruthenium, have been employed to facilitate the formation of the imidazole ring from ketone precursors. nih.govrsc.org

Microwave-assisted synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of substituted imidazoles. nih.govresearchgate.net

Green Chemistry Approaches: There is a growing trend toward developing more environmentally friendly synthetic routes, using less hazardous solvents and reagents, and employing reusable catalysts. frontiersin.orgresearchgate.netresearchgate.net

Table 2: Selected Synthetic Methodologies for Imidazole-Substituted Ketones and Related Imidazoles
MethodologyStarting MaterialsKey FeaturesReference
One-Pot Oxidation-CondensationMethyl Ketones, AldehydesModular, scalable, avoids isolation of glyoxal intermediate. nih.govacs.org
Metal-Free, Acid-Catalyzed OxidationMethyl Ketones, Aldehydes, Ammonium (B1175870) Acetate (B1210297)Environmentally benign approach without metal catalysts. nih.gov
Ruthenium-Catalyzed "Borrowing Hydrogen"Alcohols, AminesAerobic conditions, regioselective substitution. rsc.org
Multi-component CondensationDiketones, Aldehydes, Amines, Ammonium AcetateHigh efficiency, often uses reusable catalysts like ZnFe2O4 nanoparticles. rsc.orgresearchgate.net

These research efforts underscore the utility of imidazole-ketone scaffolds as key intermediates. The development of these synthetic tools enables medicinal chemists to rapidly access a wide variety of molecules for drug discovery programs. nih.gov

Contemporary Challenges and Emerging Research Opportunities in the Field

Despite significant progress, challenges remain in the synthesis and application of imidazole-substituted ketones. One major challenge is achieving regiocontrol—the ability to selectively place substituents at specific positions on the imidazole ring. rsc.orgresearchgate.net Developing synthetic methods that are both highly selective and tolerant of a wide range of functional groups is an ongoing area of research. rsc.org

However, these challenges are coupled with exciting emerging opportunities. The unique properties of the imidazole ring continue to make it a prime candidate for the development of new therapeutics. sciencepublishinggroup.comresearchgate.netnih.gov Current areas of opportunity include:

Novel Drug Discovery: The versatility of the imidazole-ketone scaffold makes it an attractive starting point for designing novel anticancer, antifungal, antibacterial, and antiviral agents. nih.govnih.gov The ability to easily modify the structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. frontiersin.org

Development of Kinase Inhibitors: As previously mentioned, imidazole derivatives are crucial in the development of kinase inhibitors. Future research will likely focus on creating more potent and selective inhibitors to overcome drug resistance in cancer treatment.

Sustainable Synthesis: The push for "green chemistry" is a major driver of innovation. researchgate.net There is a significant opportunity to develop new catalytic systems and synthetic pathways that are more efficient, produce less waste, and use renewable starting materials. researchgate.net

Advanced Materials: Beyond medicine, substituted imidazoles have applications in materials science, including their use as ionic liquids and components in functional polymers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13619115 1-(1H-imidazol-5-yl)pentan-1-one CAS No. 69393-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69393-15-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)pentan-1-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

CJOFPRAZWGYALB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CN=CN1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 1h Imidazol 5 Yl Pentan 1 One

Direct Synthesis Protocols for the Imidazole-Pentanone Moiety

Direct synthesis protocols aim to construct the core 1-(1H-imidazol-5-yl)pentan-1-one structure in a convergent manner. These methods involve the formation of the imidazole (B134444) ring with the pentanoyl group or its precursor already in place, or the direct introduction of the pentanoyl group onto a preformed imidazole ring.

Condensation Reactions for Imidazole Ring Formation

One of the most established methods for imidazole synthesis is the Debus-Radziszewski reaction, a multi-component condensation that offers a pathway to substituted imidazoles. wikipedia.orgirjmets.comhandwiki.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgijprajournal.com To synthesize this compound via this method, a strategic selection of starting materials is crucial. A plausible approach would involve the reaction of a suitable 1,2-dicarbonyl compound with pentanal and two equivalents of ammonia. The pentanal would serve as the precursor to the pentanoyl side chain.

The general mechanism of the Debus-Radziszewski synthesis is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (in this case, pentanal) to form the imidazole ring. wikipedia.org The reaction is often carried out in a suitable solvent such as alcohol. scribd.com Microwave-assisted protocols have also been developed to improve reaction efficiency and yields for the synthesis of substituted imidazoles. ijprajournal.com

Reactants Reaction Type Key Features Potential for Target Synthesis
1,2-Dicarbonyl, Pentanal, AmmoniaDebus-Radziszewski ReactionMulti-component, forms imidazole ringHigh, by incorporating the pentyl group from pentanal.
α-Haloketones, AmidinesImidazole SynthesisForms substituted imidazolesModerate, would require a specific amidine and subsequent oxidation.

Cyclization Strategies for Constructing the this compound Core

Cyclization reactions provide a powerful tool for the construction of the imidazole ring. A relevant strategy involves the cyclization of α-acylamino ketones. nih.gov In this approach, an α-amino ketone precursor bearing the pentanoyl group could be acylated on the nitrogen, followed by cyclodehydration to form the imidazole ring.

For instance, a starting material such as 2-amino-1-hydroxyheptan-3-one could be envisioned. The amino group could be acylated, and then a subsequent oxidation and cyclization sequence would lead to the desired 5-substituted imidazole. The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones to form oxazoles, provides a conceptual basis for such cyclizations, although modifications would be necessary to favor imidazole formation. wikipedia.org The use of ammonium (B1175870) acetate (B1210297) in acetic acid at elevated temperatures is a common condition for the cyclization of α-acylamino ketones to imidazoles. nih.gov

Precursor Type Reaction Key Reagents
α-Acylamino ketoneCyclodehydrationAmmonium acetate, Acetic acid
α-Amino ketone derivativeAcylation and CyclizationAcylating agent, Dehydrating agent

Functional Group Interconversions and Modifications of Precursors

This approach relies on the synthesis of an imidazole core with a functional group at the C5 position that can be subsequently converted into the desired pentanone chain.

Oxidation and Reduction Pathways in Pentanone Chain Elaboration

A highly plausible and practical route to this compound involves the oxidation of the corresponding alcohol, 1-(1H-imidazol-5-yl)pentan-1-ol. The existence of this alcohol precursor is documented, making this a feasible synthetic step. youtube.com The synthesis of this alcohol could potentially start from histidine or other readily available imidazole-containing starting materials, followed by the elongation of a side chain and reduction of a carboxylic acid or ester.

The oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents. The choice of reagent would depend on the desired reaction conditions and the sensitivity of the imidazole ring.

Starting Material Transformation Potential Oxidizing Agents
1-(1H-imidazol-5-yl)pentan-1-olOxidationPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Dess-Martin periodinane, Swern oxidation reagents.
1-(1H-imidazol-5-yl)pentaneOxidationStronger oxidizing agents (e.g., KMnO4, CrO3), potentially leading to over-oxidation.

Transformations of Imidazole Ring Substituents

Another strategic approach involves starting with a pre-functionalized imidazole and converting the substituent at the C5 position into the pentanoyl group. A common precursor for such transformations is a 5-haloimidazole, such as 5-bromo- or 5-iodoimidazole.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A Stille or Suzuki-type coupling reaction could be envisioned where a 5-halo-1-(protected)-imidazole is coupled with an organotin or organoboron reagent containing the pentanoyl moiety or a precursor. Alternatively, a palladium-catalyzed acylation reaction could potentially be employed, coupling the 5-haloimidazole directly with a pentanoylating agent. These methods offer a high degree of flexibility in introducing the desired side chain.

Starting Imidazole Reaction Type Key Reagents and Conditions
5-Halo-1-(protected)-imidazolePalladium-catalyzed Cross-CouplingOrganostannane or Organoborane with pentanoyl group, Palladium catalyst, Base.
5-Halo-1-(protected)-imidazolePalladium-catalyzed AcylationPentanoyl chloride or equivalent, Palladium catalyst, CO gas (in some cases).

Multicomponent Reaction Architectures for Imidazole-Ketone Assemblies

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single step. researchgate.net These reactions are characterized by their high atom economy and procedural simplicity, making them attractive for generating molecular diversity. nih.govacs.org

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.govwikipedia.org To adapt this for the synthesis of this compound, a plausible route would involve a dicarbonyl precursor to the pentanoyl group, although this is not a straightforward approach for a 5-substituted ketone.

A more adaptable MCR is the Van Leusen imidazole synthesis , which constructs the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov This reaction can be performed as a sequential multicomponent process where the aldimine is generated in situ from an aldehyde and an amine. nih.gov For the target molecule, this would require a precursor that could be converted to the pentanoyl group post-synthesis.

More recent developments in MCRs have expanded the toolkit for imidazole synthesis. For instance, three-component reactions involving 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes have been described, proceeding under mild, catalyst-free conditions. rsc.org Another approach involves a four-component, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org While these methods yield differently substituted imidazoles, they highlight the power of MCRs to rapidly assemble the imidazole core.

A novel three-component reaction for synthesizing highly substituted 2-imidazolines, which can subsequently be oxidized to imidazoles, involves the reaction of amines, aldehydes, and isocyanides bearing an acidic alpha-proton. nih.gov The use of a silver(I) acetate catalyst can promote reactions with less reactive isocyanides or ketones. nih.gov

Catalytic Innovations in the Synthesis of this compound

Catalysis offers powerful tools for the selective and efficient synthesis of imidazole derivatives. Both transition metal catalysis and organocatalysis have been instrumental in developing novel synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is pivotal for the formation of C-C and C-N bonds, which are essential steps in many imidazole syntheses. Copper, palladium, and rhodium are among the most frequently employed metals. beilstein-journals.orgresearchgate.net

Copper-catalyzed reactions are particularly versatile. For instance, a one-pot synthesis of aryl imidazole derivatives from ketones has been developed using a copper salt with ammonium carbonate as the nitrogen source. nih.gov This process involves C-H activation, α-amination, and oxidative C-C bond cleavage. nih.gov Such a strategy could be envisioned for the synthesis of the target compound, potentially starting from a precursor ketone. Copper catalysts have also been used in the synthesis of imidazo[1,2-a]pyridines via cyclization reactions. beilstein-journals.org

Palladium-catalyzed reactions , such as the Suzuki-Miyaura cross-coupling, are efficient for creating C-C bonds, for example, in the synthesis of diaryl ketones. researchgate.net A modular approach to kinase inhibitors involved a ketone oxidation/condensation protocol followed by a Suzuki coupling to introduce a substituent on the imidazole ring. acs.org This highlights a potential strategy where a pre-formed imidazole could be functionalized with the pentanoyl group or a precursor.

Rhodium-catalyzed reactions have been employed for the direct C-H activation of nitrogen heterocycles, enabling their coupling with various partners. beilstein-journals.orgnih.gov For example, Rh(III) catalysis can be used for the oxidative C-H acylation of benzamides with aldehydes, followed by intramolecular cyclization. nih.gov

A summary of relevant transition metal-catalyzed reactions is presented in the table below.

Catalyst SystemReaction TypeApplication in Imidazole SynthesisReference(s)
Copper Salts / (NH₄)₂CO₃C-H Activation / α-AminationOne-pot synthesis of aryl imidazoles from ketones. nih.gov
[Cp*RhCl₂]₂ / AgSbF₆Oxidative C-H AcylationCoupling of benzamides with aldehydes. nih.gov
Pd(OAc)₂Oxidative C-H AcylationCoupling of 2-phenylpyridines with aldehydes. nih.gov
CuI / BipyridineCyclizationSynthesis of functionalized imidazo[1,2-a]pyridines. beilstein-journals.org

Organocatalysis in Heterocyclic Ketone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds. Imidazole itself can act as an organocatalyst in multicomponent reactions. For example, it catalyzes the reaction of malononitrile, an aldehyde, and a third component to produce highly functionalized heterocycles. rsc.org Imidazole has also been used as a catalyst for the synthesis of pyrazole (B372694) compounds in aqueous media. acs.org

A recent breakthrough in organocatalysis is the development of a cooperative bimetallic radical catalytic system for the highly enantioselective hydrogen-atom transfer (HAT) from imidazole to ketones. acs.org This method unlocks the potential of using imidazole as a chiral hydrogen donor. acs.org

Stereoselective and Regioselective Synthetic Control in Analog Production

Achieving regiochemical control is paramount in the synthesis of substituted imidazoles to obtain the desired isomer. For this compound, the pentanoyl group must be introduced at the C5 position.

Several methodologies have been developed for the regioselective synthesis of substituted imidazoles. acs.orgnih.govtandfonline.comthieme-connect.comrsc.org A novel synthesis of 4- and 5-functionalized imidazoles from allenyl sulfonamides and amines demonstrated that the regioselectivity is dependent on the substituents on the nitrogen atoms of the amine. acs.orgnih.gov Another study reported the regioselective synthesis of 1,2,4-trisubstituted imidazoles via a base-mediated domino reaction of an amidine with a phenacyl bromide. tandfonline.com The electronic nature of substituents was found to influence the subsequent N-alkylation. tandfonline.com

Metal-controlled regioselective synthesis has also been demonstrated, where the choice of a palladium or silver catalyst can switch the outcome of a reaction with 2H-azirines to produce either imidazoles or pyrroles. thieme-connect.com A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which proceeds through a transamination/cyclization cascade. rsc.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. nih.govnumberanalytics.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. numberanalytics.comresearchgate.net

Green Solvents and Conditions: Water is an ideal green solvent, and its use in organic synthesis is highly desirable. nih.gov The synthesis of imidazole-based hybrids has been reported in water, with an acidic pH facilitating the reaction. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netchemijournal.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent a highly eco-friendly approach. researchgate.netchemijournal.com

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. numberanalytics.com Examples include solid acid catalysts and metal nanoparticles on solid supports. numberanalytics.com Photocatalysis using visible light as a sustainable energy source is also a burgeoning area. For instance, the synthesis of α-keton thiol esters from thioic acids and alkenes has been achieved using an organic photocatalyst and oxygen as a green oxidant, with water as the only byproduct. acs.org

The following table summarizes some green approaches applicable to heterocyclic ketone synthesis.

Green Chemistry ApproachDescriptionExample ApplicationReference(s)
Aqueous MediaUse of water as a solvent.Synthesis of imidazole-based hybrids. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Synthesis of flavones and other heterocycles. researchgate.netchemijournal.com
Solvent-Free ConditionsReactions conducted without a solvent, often by grinding.Synthesis of chalcones and coumarins. researchgate.netchemijournal.com
PhotocatalysisUse of light to drive chemical reactions.Synthesis of α-keton thiol esters. acs.org
BiocatalysisUse of enzymes or whole cells as catalysts.Offers high selectivity under mild conditions. numberanalytics.com

By integrating these modern synthetic methodologies, it is possible to devise efficient, selective, and sustainable routes for the synthesis of this compound and its analogs, paving the way for further exploration of their chemical and biological properties.

Advanced Structural Characterization and Elucidation of 1 1h Imidazol 5 Yl Pentan 1 One

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For 1-(1H-imidazol-5-yl)pentan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed to confirm its covalent structure.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the pentanoyl chain. The imidazole protons (H-2 and H-4) would appear as singlets in the downfield region (typically δ 7.5-8.5 ppm) due to the aromatic and electron-withdrawing nature of the ring. The N-H proton of the imidazole would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The protons of the pentanoyl chain would exhibit characteristic multiplets in the upfield region. The α-methylene protons (adjacent to the carbonyl group) are expected to be the most deshielded of the alkyl chain, appearing as a triplet. The subsequent methylene (B1212753) groups would appear as a sextet and a triplet, moving progressively upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is the most downfield signal, typically appearing around δ 190-200 ppm. The carbons of the imidazole ring would resonate in the aromatic region (δ 115-140 ppm). The aliphatic carbons of the pentanoyl chain would be found in the upfield region of the spectrum (δ 10-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H NMR) Notes
C=O-~195.0-Carbonyl carbon
Imidazole C2~8.0~138.0Singlet
Imidazole C4~7.6~125.0Singlet
Imidazole C5-~135.0-Carbon attached to the acyl group
Pentanoyl Cα~2.9~38.0TripletAdjacent to carbonyl
Pentanoyl Cβ~1.7~26.0Sextet
Pentanoyl Cγ~1.4~22.0Sextet
Pentanoyl Cδ~0.9~14.0TripletTerminal methyl group
Imidazole N-HVariable (Broad)-Broad SingletSolvent and concentration dependent

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, expected around 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching vibrations from both the aromatic imidazole ring and the aliphatic pentanoyl chain would be observed around 2850-3100 cm⁻¹. Fingerprint region absorptions below 1600 cm⁻¹ would correspond to C=C and C-N stretching of the imidazole ring, as well as C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N bonds of the imidazole ring are expected to show strong Raman scattering. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H (Imidazole)Stretch~3100-3400 (Broad)WeakMedium-Broad
C-H (Aromatic)Stretch~3050-3150StrongMedium
C-H (Aliphatic)Stretch~2850-2960StrongStrong
C=O (Ketone)Stretch~1680-1700MediumStrong
C=N, C=C (Imidazole)Stretch~1450-1600StrongMedium-Strong
C-N (Imidazole)Stretch~1250-1350MediumMedium

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₉H₁₂N₂O), the exact mass would be calculated and confirmed by HRMS. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the imidazole ring (α-cleavage), leading to an acylium ion and an imidazolyl radical, or vice versa. Another common fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the pentanoyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This requires the growth of a suitable single crystal.

The X-ray structure would provide precise details on the molecule's conformation. This includes the dihedral angle between the plane of the imidazole ring and the plane of the carbonyl group, which would indicate the degree of conjugation and steric hindrance. The conformation of the flexible pentanoyl chain would also be determined, showing whether it adopts an extended (all-trans) or a folded conformation within the crystal lattice. These conformational details are crucial for understanding the molecule's shape and how it interacts with its environment.

Tautomerism and Isomerism Investigations of the Imidazole Ring

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of a proton between its two nitrogen atoms. This phenomenon, known as prototropic tautomerism, is a fundamental characteristic of many imidazole-containing compounds. nih.gov The two resulting tautomers are the 1H- and 3H- (or π and τ) forms. The environment, as well as the type and position of substituents, significantly influences the equilibrium between these tautomers and their respective properties. nih.gov

Dynamic Equilibrium Studies in Solution

In solution, the tautomers of imidazole derivatives are typically in a state of dynamic equilibrium, rapidly interconverting. nih.gov This rapid exchange can often be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the chemical shifts of the carbon atoms in the imidazole ring (C4 and C5) are weighted averages of the two tautomeric states. nih.gov Changes in the separation of these peaks can indicate shifts in the tautomeric equilibrium. nih.gov

The polarity of the solvent is a critical factor influencing this equilibrium. Polar solvents can stabilize one tautomer over the other through hydrogen bonding interactions. scispace.com For instance, a solvent's ability to act as a hydrogen bond donor or acceptor can favor the tautomer where the imidazole NH group is available for donation or the lone pair on the nitrogen is available for acceptance. While specific experimental data for this compound is not available, the general principles suggest that in protic solvents, the equilibrium would be dynamic, with the solvent playing a key role in mediating the proton transfer.

Influence of Substitution on Tautomeric Preferences

The nature and position of substituents on the imidazole ring have a pronounced effect on which tautomer is more stable. nih.govscispace.com Substituents can alter the electronic properties and steric environment of the ring, thereby influencing the relative energies of the tautomers. Electron-donating groups, for example, can stabilize an adjacent NH group, while electron-withdrawing groups can favor the tautomer where the proton is on the other nitrogen.

In the case of this compound, the pentanoyl group at the C5 position is an electron-withdrawing group. This would likely influence the pKa of the imidazole nitrogen atoms, affecting the tautomeric equilibrium. Theoretical calculations on related systems have shown that the relative stabilities of tautomers can be predicted with reasonable accuracy. scispace.com For instance, in substituted benzimidazoles, the position of electron-donating or -withdrawing groups dictates the preferred tautomeric form. scispace.com It is plausible that for this compound, the electron-withdrawing nature of the acyl group would favor the tautomer where the proton resides on the N1 nitrogen (the 1H-tautomer).

Factor Influence on Tautomeric Equilibrium of Imidazoles Anticipated Effect on this compound
Solvent Polarity Polar solvents can stabilize more polar tautomers through hydrogen bonding. scispace.comIn protic solvents, rapid interconversion is expected. The specific favored tautomer would depend on the solvent's hydrogen bonding capabilities.
pH The protonation state of the imidazole ring is pH-dependent, which in turn affects tautomerism. nih.govUnder acidic conditions, the ring will be protonated. In neutral to basic conditions, the tautomeric equilibrium will be more significant.
Substituent Electronics Electron-withdrawing groups can influence the acidity of the ring protons and the basicity of the nitrogen atoms. scispace.comThe electron-withdrawing pentanoyl group at C5 is expected to influence the pKa of the nitrogen atoms, likely favoring the 1H-tautomer.

Conformational Analysis of the Pentanone Side Chain and Its Linkage

Studies on N-acyl imidazoles have revealed that while many amides are planar due to resonance, N-acyl imidazoles can exhibit significant twisting. nih.gov Although this compound is a C-acyl imidazole, similar principles of steric and electronic effects governing conformation apply. The relative orientation of the pentanoyl group with respect to the imidazole ring will be influenced by steric hindrance from the alkyl chain and potential intramolecular interactions.

Theoretical and Computational Chemistry Studies on 1 1h Imidazol 5 Yl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. nih.gov By optimizing the molecular geometry, researchers can determine the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.govmdpi.com This process involves calculating forces on each atom and adjusting their positions until these forces are negligible.

For a molecule like 1-(1H-imidazol-5-yl)pentan-1-one, a common approach would involve using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). nih.govplos.org The B3LYP functional effectively balances computational cost and accuracy for many organic molecules, while the 6-311++G(d,p) basis set provides sufficient flexibility to describe the electronic structure, including lone pairs and pi systems. nih.govnih.gov The optimization would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of only positive vibrational frequencies in a subsequent frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.23
C-C (carbonyl-imidazole)1.48
N1-C2 (imidazole)1.38
C4-C5 (imidazole)1.37
N-H (imidazole)1.01
Bond Angles (°) O-C-C (carbonyl)121.5
C-C-C (alkyl chain)112.0
C4-C5-C (imidazole-carbonyl)125.0
Dihedral Angles (°) C(imidazole)-C(imidazole)-C(carbonyl)-O~180 (for planarity)

Note: The data in this table is illustrative and based on typical values for similar functional groups from DFT calculations on related imidazole (B134444) and ketone derivatives. Actual values would be obtained from a specific DFT calculation on the target molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. acs.org A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org This facilitates intramolecular charge transfer (ICT), a property often associated with materials exhibiting nonlinear optical (NLO) properties. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich imidazole ring, while the LUMO would be centered on the carbonyl group and the adjacent atoms of the imidazole ring, indicating the path of a potential electronic transition. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from HOMO and LUMO energies to quantify the molecule's stability and reactivity. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Illustrative Data)

ParameterPredicted Value (eV)
E(HOMO) -6.50
E(LUMO) -1.80
Energy Gap (ΔE) 4.70
Ionization Potential (I) 6.50
Electron Affinity (A) 1.80
Hardness (η) 2.35
Softness (S) 0.43
Electronegativity (χ) 4.15
Electrophilicity Index (ω) 3.67

Note: These values are representative examples based on DFT calculations performed on analogous heterocyclic ketones. nih.govnih.gov They serve to illustrate the typical output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen atom and the sp2-hybridized nitrogen atom (N3) of the imidazole ring, which possesses a lone pair of electrons. nih.govuni-muenchen.de Regions of positive potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. These areas would be found around the hydrogen atom attached to the imidazole nitrogen (N-H) and the hydrogens of the pentanoyl chain. nih.gov The MEP map provides a clear, intuitive guide to the molecule's reactivity sites for intermolecular interactions. uni-muenchen.debohrium.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space under defined conditions (e.g., in a solvent at a specific temperature). researchgate.netacs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be used to validate and interpret experimental findings. For this compound, key spectroscopic parameters can be calculated using DFT.

Vibrational Spectroscopy (FT-IR): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. bohrium.com This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the C=O stretch of the ketone, N-H stretching and bending of the imidazole ring, and various C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). acs.org These calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimental NMR spectra, confirming the molecular structure. tandfonline.com

These computational predictions are invaluable for confirming the identity of a synthesized compound and for understanding the relationship between its structure and its spectroscopic signatures.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods provide a holistic view of a molecule's reactivity by integrating the various computational analyses discussed above. By combining the results from DFT, FMO, and MEP studies, a comprehensive structure-reactivity relationship for this compound can be established. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 1 1h Imidazol 5 Yl Pentan 1 One

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of 1-(1H-imidazol-5-yl)pentan-1-one contains two nitrogen atoms with distinct electronic properties, which dictate their roles in chemical reactions. One nitrogen is of the 'pyrrole-type' (N-1) and the other is of the 'pyridine-type' (N-3). This distinction is crucial to understanding the molecule's reactivity.

Protonation and Basicity Studies

Imidazole is amphoteric, meaning it can act as both an acid and a base. openstax.orgquora.com The pyridine-type nitrogen (N-3) is the primary basic center of the molecule. Its lone pair of electrons is not part of the aromatic π-system and is readily available for protonation. stackexchange.compharmaguideline.com The basicity of imidazole is greater than that of pyridine (B92270) due to the resonance stabilization of the resulting imidazolium (B1220033) cation, where the positive charge is delocalized over both nitrogen atoms. ksu.edu.sa The pKa of the conjugate acid of imidazole is approximately 7.0, making it a significant base at physiological pH. quora.comnumberanalytics.com

In contrast, the pyrrole-type nitrogen (N-1) is significantly less basic. Its lone pair is integral to the aromatic sextet of the imidazole ring. stackexchange.com Protonation at this site would disrupt the aromaticity, making it energetically unfavorable. stackexchange.com This nitrogen can, however, exhibit acidic properties under strongly basic conditions, where it can be deprotonated. quora.com

Table 1: Basicity of Imidazole and Related Heterocycles

CompoundpKa of Conjugate AcidReference
Imidazole~7.0 quora.comnumberanalytics.com
Pyridine~5.2 researchgate.net
Pyrrole~0.4 researchgate.net

This table presents generalized pKa values for the parent heterocycles to illustrate the relative basicity.

Nucleophilic and Electrophilic Attack at Ring Positions

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. uobabylon.edu.iqquora.com Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C4 or C5 positions, where the intermediate carbocation is most stabilized by resonance. uobabylon.edu.iqnih.gov The presence of the pentanoyl group at the C5 position in this compound would likely direct incoming electrophiles to the C4 position.

While the imidazole ring itself is electron-rich, direct nucleophilic substitution on the unsubstituted ring is uncommon. pharmaguideline.comglobalresearchonline.net However, the introduction of a strong electron-withdrawing group or conversion to an imidazolium salt can activate the ring towards nucleophilic attack, particularly at the C2 position. pharmaguideline.comnih.govaskfilo.com The nitrogen atoms themselves can act as nucleophiles. The pyridine-type nitrogen is the more potent nucleophile in the neutral molecule. researchgate.net After deprotonation, the resulting imidazolide (B1226674) anion is a much stronger nucleophile, with both nitrogen atoms capable of reacting with electrophiles. researchgate.net

Chemical Transformations of the Pentanone Carbonyl Group

The pentanone side chain introduces a key reactive center: the carbonyl group. This group's reactivity is a cornerstone of ketone chemistry.

Nucleophilic Addition Reactions

The carbonyl carbon of the pentanone group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgncert.nic.in This leads to nucleophilic addition reactions, a fundamental transformation for aldehydes and ketones. byjus.com A wide range of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and cyanide. ncert.nic.inbyjus.com The initial addition of the nucleophile to the carbonyl carbon results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Table 2: Examples of Nucleophilic Addition to Ketones

NucleophileReagent ExampleProduct TypeReference
HydrideSodium borohydrideSecondary alcohol libretexts.org
OrganometallicGrignard reagent (R-MgBr)Tertiary alcohol byjus.com
CyanideHydrogen cyanide (HCN)Cyanohydrin ncert.nic.inbyjus.com
AminePrimary amine (R-NH₂)Imine byjus.com

This table provides general examples of nucleophilic additions to ketones.

Enolization and Alpha-Carbon Reactivity

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in the pentanone chain allows for enolization. masterorganicchemistry.comidc-online.com In the presence of an acid or base, a proton can be removed from the α-carbon to form an enol or an enolate intermediate. masterorganicchemistry.comjove.com The enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. masterorganicchemistry.com This reactivity allows for a range of synthetic transformations, including alkylation and halogenation at the α-position. chemistry.coachvaia.com For this compound, the α-carbon is the methylene (B1212753) group (-CH2-) adjacent to the carbonyl.

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound, possessing both a nucleophilic imidazole ring and an electrophilic carbonyl group, opens up possibilities for both intermolecular and intramolecular reactions.

Intermolecularly, one molecule's imidazole nitrogen could potentially act as a nucleophile towards the carbonyl group of another molecule, leading to dimerization or polymerization under certain conditions, although this is speculative. More established is the role of imidazoles in catalyzing reactions, such as the hydrolysis of esters, where the imidazole nitrogen acts as a nucleophilic catalyst. youtube.com

Intramolecularly, the geometry of this compound could allow for the imidazole nitrogen to interact with the carbonyl group. While a direct intramolecular cyclization might be sterically strained, the potential for such reactions exists, especially if the side chain were longer or more flexible. The imidazole ring can also influence reactions at the ketone. For instance, modified ketones containing an imidazole moiety have been used in asymmetric Michael reactions. nih.gov

Kinetic and Thermodynamic Considerations in Chemical Reactions

There is currently no available data in the public domain regarding the kinetic and thermodynamic parameters of chemical reactions involving this compound. This includes, but is not limited to:

Reaction rate constants

Activation energies

Enthalpy and entropy of reaction

Equilibrium constants

Without experimental or computational studies, any discussion on these aspects would be purely speculative and fall outside the scope of this evidence-based article.

Role of the Compound in Specific Catalytic Cycles or Reaction Systems

Similarly, the role of this compound in specific catalytic cycles or reaction systems remains uncharacterized in the scientific literature. There is no information to suggest its use or investigation as a:

Catalyst

Catalytic precursor

Ligand for a metal catalyst

Intermediate in a known catalytic cycle

Further research is required to determine if this compound possesses any catalytically relevant properties.

Advanced Applications and Research Utility of 1 1h Imidazol 5 Yl Pentan 1 One in Chemical Sciences

Strategic Use as a Chemical Synthon and Building Block in Complex Molecule Synthesis

The structure of 1-(1H-imidazol-5-yl)pentan-1-one makes it an adept chemical synthon for constructing more elaborate molecular architectures. The imidazole (B134444) core is a frequent component of bioactive natural products and pharmaceuticals, and methods to functionalize it are highly sought after. nih.gov The pentanone side chain offers a reactive handle for a variety of chemical transformations. For instance, the ketone can be reduced to a secondary alcohol, converted into an imine, or used in aldol condensation reactions to extend the carbon skeleton.

Simultaneously, the imidazole ring itself can be modified. The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation, while the different carbon positions of the ring can be functionalized through modern cross-coupling techniques. nih.gov This dual reactivity allows chemists to use this compound as a linchpin, sequentially or orthogonally modifying the side chain and the heterocyclic core to build complex, three-dimensional molecules. This approach is particularly valuable in the synthesis of pyrrole-imidazole alkaloids and other natural products where the imidazole unit is central to the final structure. acs.org

Development of Novel Ligands for Metal Coordination Chemistry

The imidazole moiety is a superb ligand for transition metals, a property famously exploited in biological systems where histidine residues coordinate to metal ions in enzymes like myoglobin and carbonic anhydrase. wikipedia.org this compound possesses multiple potential coordination sites: the imine-like nitrogen atom of the imidazole ring is a strong sigma-donor, and the oxygen atom of the ketone can also participate in metal binding. wikipedia.org This allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions.

This chelating ability is foundational to its use in coordination chemistry. Transition metal complexes incorporating imidazole-based ligands have applications in catalysis, materials science, and medicine. azjournalbar.combohrium.com For example, the design of cobalt carbonyl complexes stabilized by imidazole-type ligands is an area of research for processes like hydroformylation, where the ligand's electronic properties can enhance the stability and reactivity of the catalytic center. nih.gov The specific geometry and electronic environment provided by this compound can be tailored by modifying its structure, allowing for the fine-tuning of the properties of the resulting metal complexes for specific applications.

Design and Synthesis of Molecular Probes and Tools for Chemical Biology Research

The unique reactivity of acyl imidazoles has made them valuable reagents in chemical biology, particularly for protein modification and the structural analysis of RNA. nih.govkyoto-u.ac.jp The this compound scaffold can be elaborated to create sophisticated molecular probes. By attaching a reporter group, such as a fluorophore or a radioisotope, to the molecule, it can be transformed into a tool for imaging or sensing biological processes.

A pertinent example, though involving a structural isomer, is the development of technetium-99m labeled 2-nitroimidazole derivatives for imaging tumor hypoxia. In one study, a complex named Tc-2, which is a technetium-99m complex of 1-cyclopentadienyl-5-(2-nitro-1H-imidazol-1-yl)-pentan-1-one, was synthesized and evaluated. This research highlights how the imidazole-pentanone framework can serve as a carrier for a radioactive metal isotope. The biodistribution studies in tumor-bearing mice demonstrated the potential of such compounds as imaging agents.

Biodistribution of Tc-2 Complex in S180 Tumor-Bearing Mice (2h post-injection)
ParameterValue
Tumor Uptake (%ID/g)2.23 ± 0.24
Tumor/Blood Ratio (T/B)3.56 ± 0.25
Tumor/Muscle Ratio (T/M)1.73 ± 0.29

These findings underscore the utility of the core structure in developing tools for chemical biology, where the imidazole unit targets specific biological environments (like hypoxic tissues) and the side chain allows for conjugation with signaling moieties.

Exploration of this compound Derivatives as Scaffolds for Structural Diversity Studies

In modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a key strategy. The imidazole ring is considered one such scaffold due to its prevalence in successful drugs. nih.govresearchgate.net this compound is an excellent starting point for creating a chemical library for high-throughput screening.

By systematically varying the substituents on the imidazole ring and modifying the pentanone side chain, a large number of diverse analogs can be synthesized. For example:

Side Chain Modification: The alkyl chain length can be altered, or the ketone can be converted to other functional groups.

Ring Substitution: The nitrogen atoms can be alkylated or acylated, and the carbon atoms can be functionalized, for instance, through C-H arylation. nih.gov

This approach allows for a systematic exploration of the chemical space around the core scaffold. Such libraries of compounds can be screened against various biological targets, such as kinases, G-protein coupled receptors, or enzymes, to identify new lead compounds for drug development. The synthesis of diverse aryl imidazoles from simple ketones is an active area of research, providing new routes to such compound libraries. nih.govnih.gov

Contributions to the Understanding of Structure-Property Relationships in Heterocyclic Systems

Understanding how a molecule's structure dictates its physical and biological properties is a central goal of chemical science. Acyl imidazoles like this compound serve as important model systems for these studies. The reactivity of the compound is heavily influenced by the electronic interplay between the aromatic imidazole ring and the carbonyl group of the side chain.

Studies on N-acyl imidazoles, for example, have explored how twisting the amide bond affects their stability and reactivity as acyl transfer agents. nih.gov Similar principles apply to C-acyl imidazoles. By synthesizing a series of derivatives of this compound with different substituents, researchers can systematically probe how steric and electronic changes affect properties such as:

Basicity (pKa) of the imidazole ring.

Electrophilicity of the ketone's carbonyl carbon.

Hydrogen bonding capacity.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, on libraries of imidazole derivatives have been used to build models that predict biological activity, such as the inhibition of TNF-α release. nih.gov These models provide deep insights into the crucial roles of hydrophobic interactions and hydrogen bonding, guiding the rational design of more potent compounds.

Role in the Development of New Synthetic Methodologies and Reaction Discovery

The synthesis and functionalization of heterocyclic compounds is a continuous driver of innovation in organic chemistry. The preparation of substituted imidazoles, including acylated versions, has led to the discovery and refinement of new chemical reactions. organic-chemistry.org For instance, the development of one-pot syntheses of imidazole derivatives from simple ketones and aldehydes represents a significant advance in efficiency and sustainability. nih.govacs.org

Furthermore, the unique reactivity of acyl imidazoles has been harnessed in novel catalytic processes. Recently, a method combining N-heterocyclic carbene (NHC) and photoredox catalysis was developed for the synthesis of ketones from carboxylic acids and acyl imidazoles. nih.gov In this methodology, the acyl imidazole acts as a key intermediate. While this work focuses on N-acyl imidazoles, it demonstrates the productive role of the acyl imidazole motif in inspiring new reaction discovery. The development of novel, direct C-acylation methods catalyzed by chiral imidazoles also showcases how the chemistry of this scaffold continues to evolve, providing more efficient routes to compounds like this compound. rsc.orgchinesechemsoc.org

Future Directions and Unexplored Avenues in the Research of 1 1h Imidazol 5 Yl Pentan 1 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-(1H-imidazol-5-yl)pentan-1-one has not yet been reported using flow chemistry or automated synthesis platforms. These technologies, however, offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of related compounds.

Future research could focus on adapting known imidazole (B134444) syntheses to a flow chemistry setup. This would involve the continuous pumping of reagents through heated or cooled tubes or microreactors, potentially with immobilized catalysts or reagents. The benefits would include precise control over reaction time, temperature, and mixing, leading to higher yields and purity.

Furthermore, automated synthesis platforms, such as the Chemspeed Accelerator, could be employed for the high-throughput synthesis of derivatives. nih.gov By systematically varying the starting materials, a library of analogues of this compound could be produced, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. The successful automated synthesis of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides demonstrates the power of this approach for creating diverse heterocyclic compound collections. nih.gov

Investigation of Solid-Phase Synthesis Approaches

Solid-phase synthesis, a technique where molecules are built on a solid polymer support, is another underexplored avenue for this compound. This methodology simplifies purification, as excess reagents and by-products can be washed away, and lends itself to automation.

A potential solid-phase strategy could involve anchoring an imidazole precursor to a resin and subsequently adding the pentanoyl side chain. Alternatively, a precursor bearing the pentanoyl group could be attached to the solid support, followed by the cyclization reaction to form the imidazole ring. Investigating different resins, linkers, and cleavage conditions would be essential to developing a robust solid-phase synthesis protocol for this class of compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized, saving significant time and resources. While no specific computational studies on this compound have been published, research on related imidazole derivatives highlights the potential of these methods. researchgate.netresearchgate.netnih.gov

Advanced computational modeling could be applied to:

Predict Biological Activity: Molecular docking studies could predict the binding affinity of this compound and its analogues to various biological targets, such as enzymes or receptors. For instance, docking studies on imidazole-pyrazole hybrids have been used to predict their binding energy with EGFR. researchgate.net

Develop Quantitative Structure-Activity Relationships (QSAR): By creating a library of virtual analogues and calculating their electronic and steric properties (descriptors), QSAR models can be built to correlate these features with biological activity. nih.gov Such models have successfully predicted the anti-HIV activity of tetrahydroimidazo-benzodiazepinone derivatives. nih.gov

Forecast ADMET Properties: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds. This has been applied to 1,5-diphenyl-2,4-disubstituted-1H-imidazoles to evaluate their potential as drug candidates. researchgate.net

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the electronic factors governing chemical transformations.

Computational MethodApplication for Imidazole DerivativesPotential Application for this compoundReference
Molecular Docking Predicted binding of imidazole-pyrazole hybrids to the EGFR active site.Predicting binding affinity to novel protein targets (e.g., kinases, GPCRs). researchgate.net
QSAR Correlated E-state indices of benzodiazepine (B76468) derivatives with anti-HIV activity.Developing models to predict bioactivity based on structural modifications. nih.gov
ADMET Prediction Computationally evaluated pharmacokinetic and toxicity parameters of diphenyl-imidazoles.Early-stage virtual screening for drug-likeness and potential toxicity. researchgate.net
DFT Studies Investigated the electronic structure and properties of novel imidazole-containing compounds.Elucidating reaction mechanisms and predicting spectroscopic properties (NMR, IR). researchgate.net

Development of Novel Analytical Techniques for In Situ Monitoring of Reactions

The synthesis of imidazole derivatives is typically monitored by post-reaction analysis using techniques like TLC, HPLC, and NMR. rsc.org However, the development of analytical methods for in situ (in the reaction mixture) monitoring could provide real-time data on reaction kinetics, intermediate formation, and yield.

Future research could explore the use of process analytical technology (PAT) for this purpose. Techniques such as ReactIR (infrared spectroscopy), Raman spectroscopy, and process NMR could be integrated into the reaction setup. This would allow for continuous monitoring of the consumption of starting materials and the formation of this compound, enabling precise optimization of reaction conditions and facilitating a deeper understanding of the reaction mechanism.

Exploration of New Chemical Transformations and Reactivity Modes

The imidazole ring is a versatile scaffold that can participate in a wide range of chemical reactions. Research into new transformations could unlock novel derivatives of this compound with unique properties.

Key areas for exploration include:

Novel Cyclization Strategies: An efficient method for creating functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com Applying this type of ring transformation logic could provide new synthetic routes to the core structure.

Selective Functionalization: The imidazole ring has multiple positions that can be functionalized. Developing selective C-H activation or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would allow for the precise installation of various substituents on the imidazole ring or the pentanone side chain.

Condition-Dependent Reactivity: The reaction of o-phenylenediamine (B120857) with aldehydes can be directed to selectively produce either benzimidazoles or quinoxalines simply by controlling the presence or absence of sulfur. researchgate.netrsc.org Investigating similar switchable reactivity for the synthesis of this compound could lead to highly efficient and selective processes.

Coordination Chemistry: Imidazole moieties are excellent ligands for metal ions. The synthesis of a Palladium(II) complex with a bis-benzimidazole ligand highlights the potential for creating novel organometallic compounds with potential catalytic or therapeutic applications. rsc.org

Transformation TypeDescriptionRelevance to this compoundReference
Denitrogenative Transformation Synthesis of 1H-imidazoles from 5-amino-1,2,3-triazole precursors via acid-mediated ring transformation.Provides a novel synthetic pathway to the core imidazole scaffold. mdpi.com
Selective Synthesis Reaction of an aldehyde and a diamine yields a benzimidazole (B57391) in the presence of sulfur, but a quinoxaline (B1680401) without it.Exploring reaction conditions to control product outcomes and improve selectivity. researchgate.netrsc.org
Metal Complexation A bis-benzimidazole ligand was used to synthesize a tetrahedral Pd(II) complex.Using the imidazole nitrogen atoms to create novel metal complexes for catalysis or medicine. rsc.org

Q & A

Q. What synthetic routes are recommended for preparing 1-(1H-imidazol-5-yl)pentan-1-one with high purity?

Methodological Answer:

  • Step 1 : Begin with a condensation reaction between imidazole derivatives and pentan-1-one precursors. A reflux setup under inert atmosphere (N₂/Ar) is typically employed to avoid oxidation.
  • Step 2 : Use glacial acetic acid as a catalyst, similar to the synthesis of related imidazole-pyrazole hybrids .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using HPLC (≥98% by area normalization).
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane). Side products like unreacted imidazole or ketone intermediates may require additional recrystallization steps.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve imidazole protons (δ 7.5–8.5 ppm) and ketone carbonyl signals (δ 200–210 ppm).
  • Infrared Spectroscopy (IR) : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and imidazole C-N stretches at ~1600 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.1).

Q. What common impurities arise during synthesis, and how are they quantified?

Methodological Answer:

  • Impurity Profile : Residual solvents (e.g., DMF), unreacted imidazole, or byproducts like 1-(1H-imidazol-5-yl)pentan-1-ol (reduction side product).
  • Quantification : Use Pharmacopeial guidelines (e.g., USP40) with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. For similar imidazole derivatives, data-to-parameter ratios >14:1 are achievable .
  • Software Tools : Refine structures with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). Address twinning or disorder using the TWIN/BASF commands in SHELXL .
  • Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen bonding networks .

Q. What strategies resolve discrepancies between computational (e.g., DFT) and experimental data (e.g., bond lengths)?

Methodological Answer:

  • Multi-Method Validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set) with crystallographic data. For example, imidazole ring bond lengths should align within ±0.02 Å .
  • Error Sources : Account for solvent effects in DFT (e.g., PCM model for DMSO) and thermal motion in crystallography (anisotropic displacement parameters).

Q. How can hydrogen bonding and π-π interactions in the solid state be systematically analyzed?

Methodological Answer:

  • Hydrogen Bonding : Use Mercury Software to measure donor-acceptor distances (e.g., N-H···O=C interactions typically <2.5 Å). For imidazole derivatives, intermolecular H-bonds often stabilize layered packing .
  • π-Stacking : Analyze centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using PLATON .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.